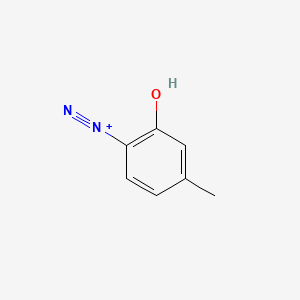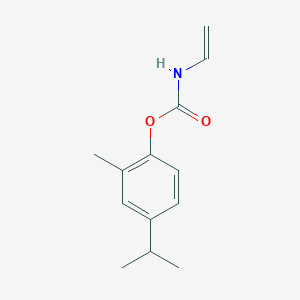
2-Methyl-4-(propan-2-yl)phenyl ethenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(propan-2-yl)phenyl ethenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with a methyl group and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(propan-2-yl)phenyl ethenylcarbamate can be achieved through several synthetic routes. One common method involves the reaction of 2-Methyl-4-(propan-2-yl)phenol with an appropriate carbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-(propan-2-yl)phenyl ethenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-4-(propan-2-yl)phenyl ethenylcarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(propan-2-yl)phenyl ethenylcarbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-4-(propan-2-yl)phenyl carbamate
- 2-Methyl-4-(propan-2-yl)phenyl methylcarbamate
- 2-Methyl-4-(propan-2-yl)phenyl ethylcarbamate
Uniqueness
2-Methyl-4-(propan-2-yl)phenyl ethenylcarbamate is unique due to the presence of the ethenyl group, which imparts distinct chemical and physical properties compared to its analogs
Propiedades
Número CAS |
88310-58-1 |
|---|---|
Fórmula molecular |
C13H17NO2 |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
(2-methyl-4-propan-2-ylphenyl) N-ethenylcarbamate |
InChI |
InChI=1S/C13H17NO2/c1-5-14-13(15)16-12-7-6-11(9(2)3)8-10(12)4/h5-9H,1H2,2-4H3,(H,14,15) |
Clave InChI |
CNJYGQDEXMLQND-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(C)C)OC(=O)NC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


silane](/img/structure/B14395717.png)
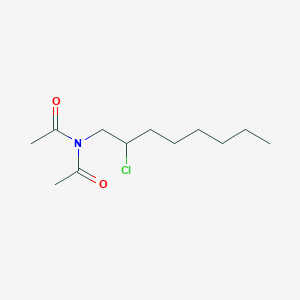
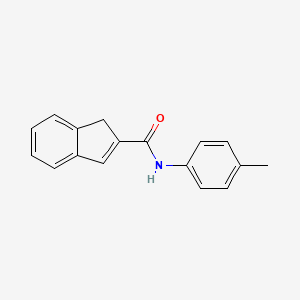
![4-(4-{[4-(Propan-2-yl)phenyl]methoxy}benzene-1-sulfonyl)phenol](/img/structure/B14395728.png)
![N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N'-propan-2-ylurea](/img/structure/B14395733.png)
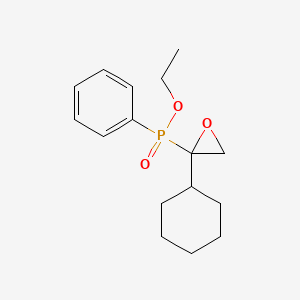
![(E)-N-tert-Butyl-1-[2-(cyclopentylmethyl)piperidin-1-yl]methanimine](/img/structure/B14395749.png)
![4,5-Dibromo-2-[3-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one](/img/structure/B14395762.png)
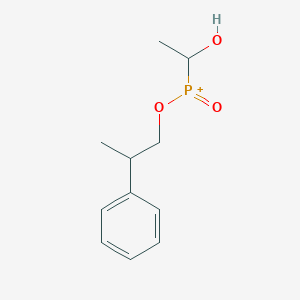
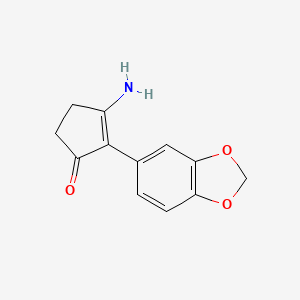
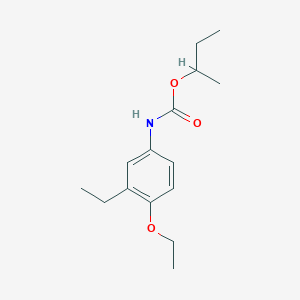

![(1Z)-2,2,2-Trifluoro-N-[(4-methylphenyl)methyl]ethanimidoyl chloride](/img/structure/B14395784.png)
